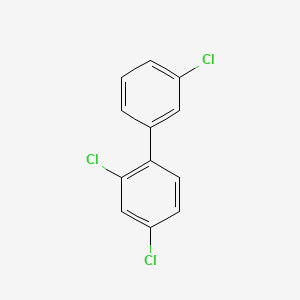

2,3',4-Trichlorobiphenyl

Description

2,3',4-Trichlorobiphenyl (CAS: 55712-37-3), also designated as PCB 25, is a polychlorinated biphenyl (PCB) congener with the molecular formula C₁₂H₇Cl₃ and a molecular weight of 257.543 g/mol . It is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as 2,3',4-trichloro-1,1'-biphenyl, reflecting chlorine substitutions at the 2-position on one benzene ring and the 3'- and 4'-positions on the adjacent ring . This compound is widely utilized as a certified reference material in environmental and analytical chemistry, particularly for PCB contamination studies .

Regulatory evaluations highlight its persistence: under U.S. EPA, EU REACH, and Stockholm Convention frameworks, this compound is classified as a persistent organic pollutant (POP).

Properties

IUPAC Name |

2,4-dichloro-1-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBZAULFUPBZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074181 | |

| Record name | 2,3',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55712-37-3 | |

| Record name | 2,3',4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055712373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1YUR0FC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4-Trichlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4-Trichlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated products. Due to environmental concerns, the production of polychlorinated biphenyls has been largely discontinued .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The chlorine substituents on the biphenyl rings act as electron-withdrawing groups, directing electrophilic attack to specific positions. Key reactions include:

-

Chlorination : Further substitution occurs preferentially at positions para or ortho to existing chlorine atoms, depending on steric and electronic factors.

-

Nitration : Nitro groups may substitute at less hindered positions, though reactivity is reduced compared to non-chlorinated biphenyls due to deactivation of the aromatic rings.

Table 1: Reactivity Trends in Electrophilic Substitution

| Reaction Type | Preferred Position | Rate (Relative to Biphenyl) |

|---|---|---|

| Chlorination | Para to Cl | 0.2–0.5× |

| Nitration | Ortho/Meta to Cl | 0.1–0.3× |

OH Radical-Initiated Atmospheric Oxidation

2,3',4-Trichlorobiphenyl undergoes oxidation via hydroxyl (OH) radicals, a key atmospheric degradation pathway :

-

OH Addition : OH radicals add to the biphenyl ring, forming hydroxylated intermediates.

-

Reaction with O₂ : The adduct reacts with O₂ to generate peroxy radicals, which cyclize into bicyclic intermediates.

-

Ring Cleavage : Subsequent reactions lead to benzene ring breaking, producing aldehydes, ketones, or dicarbonyl compounds.

Key Kinetic Data :

-

Rate Constant :

-

Atmospheric Lifetime : ~9.3 days at 298 K

Table 2: Major Oxidation Products

| Product Type | Example Compounds | Formation Pathway |

|---|---|---|

| Hydroxylated PCBs | 2,3',4-Trichloro-4'-OH-Biphenyl | OH addition + H abstraction |

| Ring-Cleavage Products | Chlorinated aldehydes | O₂ addition + fragmentation |

Reductive Dechlorination

Under anaerobic conditions, microbial or chemical reductive dechlorination may occur, though specific data for this compound is limited. General trends for PCBs suggest:

-

Preferential Chlorine Removal : Meta and para chlorines are typically removed before ortho positions.

-

Byproducts : Less chlorinated biphenyls (e.g., dichlorobiphenyls).

Thermal Decomposition

At elevated temperatures (~300–500°C), this compound may decompose via:

-

Dechlorination : Release of HCl gas.

-

Formation of Dioxins : Potential generation of polychlorinated dibenzofurans (PCDFs) under incomplete combustion.

Table 3: Thermal Degradation Byproducts

| Temperature Range (°C) | Major Byproducts |

|---|---|

| 300–400 | Dichlorobiphenyls, HCl |

| >400 | PCDFs, chlorinated benzenes |

Photolytic Degradation

UV irradiation in the presence of sensitizers (e.g., TiO₂) can induce:

-

Dechlorination : Loss of chlorine atoms.

-

Ring Hydroxylation : Formation of hydroxylated derivatives.

Scientific Research Applications

2,3’,4-Trichlorobiphenyl has been extensively studied in various scientific fields:

Mechanism of Action

2,3’,4-Trichlorobiphenyl exerts its effects through several mechanisms:

Activation of Aryl Hydrocarbon Receptor: Binds to the aryl hydrocarbon receptor, leading to the activation of phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450.

Disruption of Endocrine Function: Acts as an endocrine disruptor by interfering with hormone signaling pathways.

Cell Cycle Regulation: Involved in the regulation of cell cycle processes, potentially leading to toxic effects.

Comparison with Similar Compounds

Structural Isomers of Trichlorobiphenyls

Key Observations:

- Substitution Patterns Matter : The position of chlorine atoms significantly influences environmental behavior. For example, this compound’s persistence under major regulatory frameworks contrasts with the lack of explicit data for other isomers .

- Analytical Relevance : Multiple trichlorobiphenyl isomers, including 2,3',4-, 2,3,4-, and 2',3,4-Trichlorobiphenyl, are commercially available as certified reference standards in solutions like isooctane or hexane at concentrations ranging from 2.5 µg/mL to 100 µg/mL .

Regulatory and Environmental Profiles

- This compound : Designated as a POP under the Stockholm Convention due to its resistance to degradation in air, water, and sediments . Its regulatory status necessitates stringent controls in analytical workflows.

- Other Trichlorobiphenyls : While persistence data are scarce for most isomers, their inclusion in analytical standards (e.g., 2,3,4-Trichlorobiphenyl in AccuStandard® mixes ) implies environmental monitoring relevance.

Analytical and Commercial Availability

Notes:

- Deuterated analogs (e.g., 2',3,4-Trichlorobiphenyl-d4) are used as internal standards for precision in quantification .

- Pricing varies significantly; for example, 2',3,4-Trichlorobiphenyl standard solutions cost ¥9,000 per 1 mL in Japan .

Research and Regulatory Implications

The persistence of this compound underscores its priority status in global POP monitoring. Its structural analogs, while less studied, are critical for comprehensive PCB congener analysis.

Biological Activity

2,3',4-Trichlorobiphenyl (PCB 28) is one of the many polychlorinated biphenyls (PCBs) that have raised concerns due to their environmental persistence and potential biological effects. This compound has been extensively studied for its biological activity, particularly in relation to endocrine disruption, toxicological impacts, and metabolic pathways. This article synthesizes current research findings, case studies, and biochemical analyses related to the biological activity of this compound.

This compound is a chlorinated biphenyl with three chlorine atoms attached to its biphenyl structure. It is characterized by its stability in the environment, which contributes to bioaccumulation in aquatic and terrestrial organisms. The compound's chemical formula is .

| Property | Value |

|---|---|

| Molecular Weight | 256.54 g/mol |

| Boiling Point | 305 °C |

| Melting Point | 70-72 °C |

| Solubility | Low solubility in water |

Endocrine Disruption

Research indicates that this compound acts as an endocrine disruptor , primarily targeting estrogen receptors. Studies have shown that exposure to this compound can lead to alterations in hormone signaling pathways, affecting reproductive health and metabolic processes .

Case Study: Insulin Release

In vitro studies using RINm5F insulinoma cells demonstrated that exposure to dechlorinated products of Aroclors containing PCB 28 led to increased insulin release. This effect was comparable to that observed with non-dechlorinated Aroclors, indicating a potential role in metabolic dysregulation .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects on liver function, neurotoxicity, and immunotoxicity. Animal studies have shown that at higher doses, the compound can cause significant liver damage and oxidative stress due to its interaction with cytochrome P450 enzymes .

Table 2: Toxicological Effects Observed in Animal Models

| Dose Level (mg/kg) | Observed Effects |

|---|---|

| Low (1-10) | Mild oxidative stress; enzyme induction |

| Moderate (10-50) | Liver damage; altered gene expression |

| High (>50) | Neurotoxicity; immunotoxicity; carcinogenic potential |

Metabolic Pathways

This compound undergoes metabolic transformations primarily through cytochrome P450-mediated pathways. The oxidative dechlorination process results in the formation of hydroxylated metabolites such as 3-OH-CB15, which can exert additional biological effects .

The mechanism by which this compound exerts its biological effects involves binding to the aryl hydrocarbon receptor (AhR). This interaction leads to the activation of various genes involved in xenobiotic metabolism and oxidative stress responses .

Environmental Impact and Bioaccumulation

Due to its stability and lipophilicity, this compound is prone to bioaccumulation in the food chain. This accumulation poses risks not only to wildlife but also to human health through dietary exposure.

Table 3: Bioaccumulation Factors for PCBs

| Organism Type | Bioaccumulation Factor (BAF) |

|---|---|

| Fish | Up to 10^6 |

| Aquatic Invertebrates | Up to 10^5 |

| Terrestrial Mammals | Up to 10^4 |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting 2,3',4-Trichlorobiphenyl in environmental samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) are widely used. For enhanced accuracy, isotope dilution with deuterated analogs (e.g., 2',3,5-Trichlorobiphenyl-d4) is recommended to correct for matrix effects .

- Standards : Use certified reference materials (CRMs) such as this compound standard solutions (100 µg/mL in iso-octane) for calibration. Ensure compliance with regulatory requirements, including documentation for "First-Class Specific Chemical Substances" under Japan’s Chemical Substances Control Law .

Q. How does the regulatory classification of this compound vary across jurisdictions?

- Regulatory Discrepancies :

- EU REACH/US EPA : Classified as a persistent organic pollutant (POP) due to its environmental persistence .

- Canada CEPA : Not classified as persistent under Canadian standards .

- Compliance : Researchers must verify jurisdictional requirements for handling and disposal, particularly for international collaborations.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported half-life data for this compound across environmental studies?

- Key Variables : Differences in experimental conditions (e.g., redox potential, microbial activity, organic carbon content) significantly impact degradation rates.

- Methodological Approach :

Conduct controlled mesocosm studies to isolate variables (e.g., aerobic vs. anaerobic conditions).

Cross-validate results using multiple detection methods (e.g., GC-MS vs. high-resolution LC-QTOF) .

Apply statistical models (e.g., ANOVA) to assess variance between datasets .

Q. What experimental design considerations are critical for studying the environmental partitioning of this compound?

- Partitioning Factors :

- Temperature : Affects volatility and adsorption to particulate matter.

- Organic Carbon-Water Partitioning Coefficient (Koc) : Determine using batch equilibrium experiments with soil/water systems .

Q. How can researchers validate novel detection methods for this compound in complex matrices?

- Validation Steps :

Recovery Studies : Spike samples with known concentrations and compare measured vs. expected values.

Matrix Effects : Test method robustness across diverse matrices (e.g., sediment, biota) using internal standards .

Cross-Lab Reproducibility : Collaborate with independent labs to verify method reproducibility under ISO/IEC 17025 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.